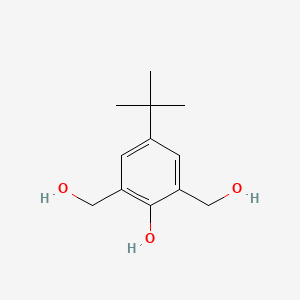

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Descripción general

Descripción

Introduction 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields of chemistry.

Synthesis Analysis The synthesis of complexes using 4-tert-butyl-2,6-bis(hydroxymethyl)phenol involves reactions under specific conditions. For instance, its reaction with [TiO(acac)(2)] in protic solvents at elevated temperatures leads to the formation of dinuclear complexes, whereas tetranuclear complexes form when the reaction occurs at room temperature or in aprotic solvents (Glaser et al., 2004).

Molecular Structure Analysis This compound forms various complex structures depending on the reaction conditions. The molecular structure is characterized by strong Lewis acid Ti-IV bonds and covalent Ti-OBz bonds, indicating significant nucleophilic character in certain conditions. For example, in one study, a dinuclear complex exhibited a confacial bioctahedron structure with terminal nucleophilic phenylmethoxide ligands (Glaser et al., 2004).

Chemical Reactions and Properties 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol participates in various chemical reactions, forming complexes with different metals. These reactions are influenced by factors such as solvent type, temperature, and the presence of other compounds. For example, its reaction with iron in the presence of sodium hydroxide led to the formation of an iron complex with antiferromagnetic interactions (Glaser et al., 2004).

Physical Properties Analysis The physical properties of this compound and its complexes can be diverse, depending on their molecular structure. For instance, compounds like 2,6-bis(hydroxymethyl)-4-R-phenol derivatives have been investigated for their hydrogen-bonding networks, resulting in different sheet structures (Masci & Thuéry, 2002).

Chemical Properties Analysis Its chemical properties, including reactivity and stability, vary based on the specific conditions under which it is synthesized and the resulting molecular structure. For instance, its complexes with metals like zinc and iron exhibit unique chemical properties, such as specific coordination environments and magnetic susceptibilities (Glaser et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis of Thiomorpholinylmethyl Phenols

- Scientific Field: Organic Chemistry

- Application Summary: The compound 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol was synthesized from 4-tert-butylphenol, thiomorpholine, and formaldehyde in methanol .

- Methods of Application: A solution of methanol and 4-tert-butylphenol was prepared and heated at 40 °C for 15 minutes. Then, a solution of thiomorpholine and formaldehyde in methanol was added. The reaction mixture was stirred at reflux for 24 hours. The solvent was eliminated using a rotavapor and the reaction mixture was poured into water and extracted with ethyl acetate .

- Results: Two crystalline products were obtained: 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol .

Antifungal, Antioxidant, and Anti-cancer Properties

- Scientific Field: Medicinal Chemistry

- Application Summary: The compound 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, was extracted from the plant Plumbago zeylanica and found to have antifungal, antioxidant, and anti-cancer properties .

- Methods of Application: The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis .

- Results: The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .

UV Stabilizers and Antioxidants

- Scientific Field: Polymer Chemistry

- Application Summary: 2,6-Di-tert-butylphenol, a structurally similar compound, is used as a precursor to more complex compounds that serve as antioxidants and light-protection agents for the stabilization of polymers .

- Methods of Application: One notable derivative is methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, which is formed by the Michael addition of methyl acrylate .

- Results: These compounds are used as feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .

Biocatalysis

- Scientific Field: Biochemistry

- Application Summary: A novel one-pot biocatalytic process was demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .

- Methods of Application: After scale-up, the bioconversion enabled titers exceeding 12 g L−1 .

- Results: This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

Rubber Matrix Enhancement

- Scientific Field: Materials Science

- Application Summary: 2,2’-Methylenebis(6-tert-butyl-4-methylphenol), a related compound, can be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .

- Methods of Application: It may also be used as an antioxidant which shows a higher oxidation stability in distilled biodiesel .

- Results: The incorporation of this compound enhances the overall thermo-reversibility of the rubber matrix .

Food Additive

- Scientific Field: Food Science

- Application Summary: 2,6-Di-tert-butylphenol, a structurally similar compound, is used as a food additive in China .

- Methods of Application: It is added to edible oils, fried foods, biscuits, instant noodles, nut canned foods, and dried fish products .

- Results: The maximum usage is 0.2g/kg .

Intermediate for Antioxidants and UV Stabilizers

- Scientific Field: Polymer Chemistry

- Application Summary: 2,6-Di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and UV stabilizers for the stabilization of polymers .

- Methods of Application: One notable derivative is methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, which is formed by the Michael addition of methyl acrylate .

- Results: These compounds are used as feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .

Intermediate for Synthesis of Other Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Di-tert-butylphenol, a structurally similar compound, can be used as an intermediate for the synthesis of other compounds .

- Methods of Application: It can be used as an antioxidant, stabilizer, and UV absorber .

- Results: This compound is used in the synthesis of various other compounds .

Safety And Hazards

Propiedades

IUPAC Name |

4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBBGGADHQDMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176497 | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | |

CAS RN |

2203-14-7 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.